![molecular formula C14H13BrN2O2S B305604 5-(5-Bromo-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305604.png)
5-(5-Bromo-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BRM-2, and it belongs to the class of imidazolidinone derivatives. The unique chemical structure of BRM-2 makes it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of BRM-2 is not fully understood. However, it is believed that BRM-2 exerts its therapeutic effects by targeting specific molecular pathways. For example, BRM-2 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and physiological effects:
BRM-2 has been shown to have various biochemical and physiological effects. For example, BRM-2 has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer cell growth. BRM-2 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRM-2 in lab experiments is its unique chemical structure, which makes it an attractive candidate for drug development. However, one limitation of using BRM-2 in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on BRM-2. One direction is to investigate the potential therapeutic applications of BRM-2 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to investigate the mechanism of action of BRM-2 in more detail, which could lead to the development of more effective drugs based on BRM-2. Additionally, further research is needed to optimize the synthesis method of BRM-2 to improve its solubility and bioavailability.
Synthesemethoden
BRM-2 can be synthesized using a multi-step process, which involves the reaction of 5-bromo-2-methoxybenzaldehyde with cyclopropylamine to form the Schiff base. The Schiff base is then reacted with thiosemicarbazide to form the imidazolidinone ring. The final product is obtained by cyclization of the thioxo group with iodine.
Wissenschaftliche Forschungsanwendungen
BRM-2 has shown potential therapeutic applications in various scientific research studies. One such study investigated the effect of BRM-2 on the growth of cancer cells. The study found that BRM-2 inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study investigated the effect of BRM-2 on inflammation. The study found that BRM-2 reduced inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
5-(5-Bromo-2-methoxybenzylidene)-3-cyclopropyl-2-thioxo-4-imidazolidinone |
---|---|
Molekularformel |
C14H13BrN2O2S |
Molekulargewicht |
353.24 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-cyclopropyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H13BrN2O2S/c1-19-12-5-2-9(15)6-8(12)7-11-13(18)17(10-3-4-10)14(20)16-11/h2,5-7,10H,3-4H2,1H3,(H,16,20)/b11-7- |
InChI-Schlüssel |
IZLOTNBSYKUULL-XFFZJAGNSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)N2)C3CC3 |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2)C3CC3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.